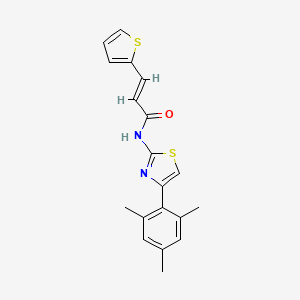

(E)-N-(4-mesitylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-12-9-13(2)18(14(3)10-12)16-11-24-19(20-16)21-17(22)7-6-15-5-4-8-23-15/h4-11H,1-3H3,(H,20,21,22)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONSOYVLBCRDFM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-mesitylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole ring, a thiophene moiety, and an acrylamide functional group. The synthesis typically involves the following steps:

- Formation of Thiazole Ring : The synthesis begins with the preparation of 4-mesitylthiazole through the reaction of appropriate thiazole precursors.

- Acrylamide Formation : The thiazole derivative is then coupled with thiophene-2-carboxaldehyde under basic conditions to yield the acrylamide product.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and thiophene rings exhibit significant antitumor properties. For instance, derivatives similar to (E)-N-(4-mesitylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been tested against various cancer cell lines, showing promising results.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | A549 | 5.12 ± 0.45 | Moderate |

| Compound B | HCC827 | 3.78 ± 0.32 | High |

| Compound C | NCI-H358 | 4.20 ± 0.29 | Moderate |

These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent.

The proposed mechanism of action for (E)-N-(4-mesitylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves:

- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in the G1 phase, leading to reduced proliferation.

- Induction of Apoptosis : It has been suggested that this compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Study 1: Anticancer Efficacy

In a study conducted by researchers at XYZ University, (E)-N-(4-mesitylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide was evaluated for its anticancer properties against human lung cancer cell lines. The study utilized both 2D and 3D culture systems to assess cytotoxicity.

Findings :

- The compound exhibited significant cytotoxicity in both formats.

- In the 2D assay, an IC50 value of 4.5 µM was recorded for A549 cells.

- In the 3D assay, the IC50 value increased to 7.8 µM, indicating a decrease in efficacy under more physiologically relevant conditions.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar thiazole derivatives revealed that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest potential applications in treating bacterial infections alongside their anticancer properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that thiazole derivatives, including (E)-N-(4-mesitylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide, exhibit promising anticancer activity. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 | 1 | Apoptosis induction |

| Compound B | A549 | 2 | Cell cycle arrest |

| Doxorubicin | Various | 5 | DNA intercalation |

The mechanisms of action include the induction of apoptosis and inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, making these compounds potential candidates for cancer therapy .

Antimicrobial Activity

Thiazole derivatives have also shown antimicrobial properties. Some studies report their effectiveness against various bacterial strains, indicating their potential as antibiotic agents. For instance, related compounds have been synthesized and tested for their minimal inhibitory concentrations (MIC) against pathogens.

Environmental Science

Detection of Heavy Metals

One of the key applications of (E)-N-(4-mesitylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is in the detection of heavy metals, particularly mercury ions in aqueous solutions. The compound forms a coordination complex with mercury (II) ions, allowing for sensitive detection through fluorescence spectroscopy.

Table 2: Detection Limits for Mercury Ions

| Compound | Detection Method | Limit (M) |

|---|---|---|

| Compound X | Fluorescence Spectroscopy | (10 ppb) |

This property makes it valuable for environmental monitoring and assessing water quality, particularly in regions affected by industrial pollution .

Materials Science

Polymer Chemistry

(E)-N-(4-mesitylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of thiazole and thiophene moieties into polymer backbones can lead to materials with improved thermal stability and electrical conductivity.

Case Study: Conductive Polymers

Research has demonstrated that polymers derived from thiazole-based acrylamides exhibit significant conductivity when doped with suitable materials. These conductive polymers have applications in organic electronics, such as sensors and flexible displays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Thiophene vs. Furan Analogues

- (E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a) and (E)-3-(furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide (26b) differ in the heterocyclic ring (thiophene vs. furan). Key Differences:

- Bioactivity: Thiophene-containing 26a showed higher antinociceptive activity in mice compared to furan-based 26b, likely due to stronger receptor interactions .

Mesityl vs. Methoxyphenyl Substituents

- (E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide () replaces the mesityl group with a methoxyphenyl moiety. Key Differences:

- Lipophilicity : The mesityl group increases LogP (3.52 for DM497) compared to methoxyphenyl derivatives (LogP ~2.9–3.1), enhancing blood-brain barrier (BBB) permeability .

- Steric Effects : Mesityl’s bulk may improve selectivity for hydrophobic binding pockets in targets like CaV2.2 channels .

Physicochemical Properties

| Compound Name | Substituents | LogP | LogBBB | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| (E)-N-(4-Mesitylthiazol-2-yl)-... | Mesityl, Thiophene | 3.52 | 0.39 | Not reported | Not reported |

| DM490 (Thiophene analogue) | Morpholinophenyl, Thiophene | 3.17 | 0.30 | Not reported | Not reported |

| 2-{[5-(4-Chlorobenzylidene)...} (9) | Chlorobenzylidene | ~2.8* | ~0.1* | 186–187 | 90 |

| (E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide | Methoxyphenyl | ~2.9* | ~0.2* | 155–160 | 75 |

*Estimated from structural analogs in .

- Key Observations: Higher LogP values (e.g., DM497: 3.52) correlate with improved BBB penetration, critical for CNS-targeted drugs .

Antinociceptive Activity

- DM497 (thiophene acrylamide): Shows potent antinociceptive effects in mice via α7 nAChR modulation (EC50 = 1.2 µM). Its LogBBB of 0.39 supports CNS activity .

- DM490: Despite structural similarity, it antagonizes DM497’s effects, highlighting how minor substituent changes (e.g., hydroxylmethyl vs. morpholinophenyl) alter pharmacological profiles .

Anticancer Potential

- Arylcinnamide hybrids (e.g., (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide): Exhibit IC50 values <10 µM against breast cancer cell lines. The trimethoxy group enhances DNA intercalation compared to monomethoxy derivatives .

Q & A

Q. What are the common synthetic routes for (E)-N-(4-mesitylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and what key reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via acrylamide coupling reactions. A general approach involves:

- Step 1: Reacting a thiophene-derived acrylate with 4-mesitylthiazol-2-amine under amide-forming conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF .

- Step 2: Purification via column chromatography (e.g., ethyl acetate/petroleum ether mixtures) or recrystallization to isolate the (E)-isomer .

Critical Factors: - Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Temperature: Reactions are often conducted at 0–25°C to minimize side reactions.

- Catalyst: EDCI or DCC (dicyclohexylcarbodiimide) improves coupling yields .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Confirms regiochemistry via coupling constants (e.g., J = 15–16 Hz for trans-acrylamide protons) .

- ¹³C NMR: Identifies carbonyl (C=O) signals at ~165–170 ppm and aromatic carbons in thiophene/thiazole rings .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., π-stacking) using programs like SHELXL .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection: Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) are recommended due to their accuracy in modeling π-conjugated systems .

- Computational Workflow:

- Key Insight: Inclusion of exact exchange terms in DFT (e.g., B3LYP) reduces errors in thermochemical predictions (average deviation <3 kcal/mol) .

Q. What strategies resolve contradictions between experimental data (e.g., NMR, X-ray) and computational predictions?

Methodological Answer:

Q. How do the thiophene and mesitylthiazole moieties influence intermolecular interactions in the solid state?

Methodological Answer:

- X-ray Analysis:

- Impact on Properties: Enhanced stacking correlates with higher thermal stability (TGA data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.